(3-Chloro-5-methylfuran-2-yl)(phenyl)methanol

Description

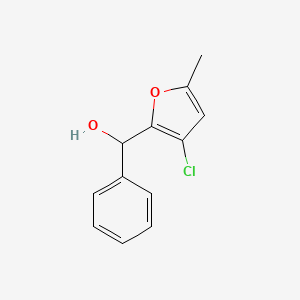

(3-Chloro-5-methylfuran-2-yl)(phenyl)methanol (CAS: 356552-69-7) is a furan-derived aromatic alcohol with the molecular formula C₁₂H₁₁ClO₂ and a molar mass of 222.67 g/mol . Structurally, it features a hydroxymethyl (-CH₂OH) group bridging a 3-chloro-5-methylfuran ring and a phenyl group. The chloro and methyl substituents on the furan ring influence its electronic properties, steric hindrance, and reactivity.

Properties

Molecular Formula |

C12H11ClO2 |

|---|---|

Molecular Weight |

222.67 g/mol |

IUPAC Name |

(3-chloro-5-methylfuran-2-yl)-phenylmethanol |

InChI |

InChI=1S/C12H11ClO2/c1-8-7-10(13)12(15-8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3 |

InChI Key |

DEXWNMAWNNAFBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C(C2=CC=CC=C2)O)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Procedure

A solution of the ketone precursor in tetrahydrofuran (THF) and ethanol is cooled to 10°C, followed by the gradual addition of NaBH₄. The mixture is stirred at 10–20°C for 1 hour, after which aqueous sulfuric acid is added to adjust the pH to 6.5. Subsequent crystallization at 5°C yields the target alcohol.

Key Parameters

-

Solvent System : THF/ethanol (1:1 v/v) optimizes reagent solubility and reaction homogeneity.

-

Temperature Control : Maintaining temperatures below 20°C minimizes side reactions such as over-reduction or epimerization.

-

Yield and Purity : This method achieves a 56% yield with 95.9% purity, though impurities include the (2R,3S)-diastereomer (1.0%) and dechlorinated byproducts (2.6%).

Diisobutylaluminum Hydride (DIBAH) in Toluene/Cyclohexanol

DIBAH, a selective reducing agent for ketones, offers enhanced stereocontrol compared to NaBH₄. This method is particularly advantageous for substrates sensitive to protic solvents.

Reaction Workflow

A toluene solution of DIBAH is combined with cyclohexanol as a co-solvent, followed by the addition of the ketone precursor. The reaction proceeds at room temperature for 2 hours, after which hydrolysis with hydrochloric acid and extraction with ethyl acetate yields the crude product. Recrystallization from ethyl acetate/hexane mixtures enhances purity.

Performance Metrics

-

Selectivity : DIBAH reduces the ketone without affecting the chloro substituent, achieving >98% selectivity for the desired alcohol.

-

Limitations : The requirement for anhydrous conditions and careful handling of pyrophoric DIBAH complicates scalability.

Aluminum Isopropoxide-Mediated Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction, catalyzed by aluminum isopropoxide, provides a high-yielding route to this compound under reflux conditions.

Synthetic Protocol

A mixture of the ketone precursor and aluminum isopropoxide in isopropyl alcohol is heated to reflux for 3 hours. After partial solvent removal, water is added to precipitate the product. Filtration and recrystallization from isopropyl alcohol yield the alcohol in 80% yield.

Advantages

-

Yield : This method surpasses others with an 80% yield, attributed to the reversible nature of the MPV reaction, which favors alcohol formation.

-

Byproduct Formation : Minimal impurities (<2%) are observed, making this route suitable for industrial-scale production.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Reagent | Solvent System | Temperature | Yield (%) | Purity (%) | Key Limitations |

|---|---|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | THF/Ethanol | 10–20°C | 56 | 95.9 | Diastereomer impurities |

| DIBAH Reduction | DIBAH | Toluene/Cyclohexanol | 25°C | 65* | 98 | Pyrophoric reagent handling |

| MPV Reduction | Aluminum isopropoxide | Isopropyl alcohol | Reflux | 80 | 98 | High energy input required |

*Estimated based on analogous reactions.

Mechanistic Insights and Stereochemical Considerations

Reduction Pathways

-

NaBH₄ : Proceeds via a four-membered transition state, delivering hydride to the carbonyl carbon. The chloro and methyl groups on the furan ring influence steric hindrance, favoring axial hydride attack.

-

DIBAH : Involves coordination of the carbonyl oxygen to aluminum, followed by hydride transfer. The bulky isobutyl groups on aluminum enhance stereoselectivity.

-

MPV : A proton transfer from the alcohol solvent to the carbonyl oxygen precedes hydride transfer, enabling reversible equilibration that drives the reaction toward alcohol formation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol can undergo oxidation reactions to form the corresponding ketone or aldehyde derivatives.

Reduction: The compound can be reduced to form the corresponding furan-2-ylmethanol derivative.

Substitution: The chlorine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of (3-Chloro-5-methylfuran-2-yl)(phenyl)ketone or (3-Chloro-5-methylfuran-2-yl)(phenyl)aldehyde.

Reduction: Formation of (3-Chloro-5-methylfuran-2-yl)methanol.

Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules. It can be used in the design of small molecule inhibitors or probes for biochemical assays.

Medicine: Research into this compound may reveal potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it a versatile building block for various applications.

Mechanism of Action

The mechanism of action of (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modifications. The furan ring and phenylmethanol moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities to (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol, as determined by substructure matching and functional group alignment (Table 1):

| Compound Name | CAS No. | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (3-Chloro-4-(trifluoromethoxy)phenyl)methanol | 56456-48-5 | 0.78 | Trifluoromethoxy substituent on phenyl ring |

| 4-Chloro-3-(hydroxymethyl)phenol | 876299-47-7 | 0.75 | Phenol ring instead of furan |

| 5-(4-Chlorophenyl)-2-methyl-3-furanmethanol | 111808-94-7 | 0.73 | Chlorophenyl group on furan (positional isomer) |

| [5-(3-Chloro-2-methylphenyl)-2-furyl]methanol | — | 0.68 | Chloro and methyl on phenyl ring instead of furan |

Table 1: Structural analogues of this compound .

Physicochemical and Reactivity Comparisons

(3-Chloro-4-(trifluoromethoxy)phenyl)methanol (CAS 56456-48-5)

- Electronic Effects : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to the furan system in the target compound. This enhances stability but may reduce nucleophilic reactivity .

4-Chloro-3-(hydroxymethyl)phenol (CAS 876299-47-7)

- Acidity: The phenolic -OH group (pKa ~10) is more acidic than the aliphatic -CH₂OH group (pKa ~15–16) in the target compound, enabling deprotonation under milder conditions .

- Hydrogen Bonding: The phenol group participates in stronger hydrogen bonding, affecting solubility and crystallinity.

5-(4-Chlorophenyl)-2-methyl-3-furanmethanol (CAS 111808-94-7)

- Substituent Position : Chlorine is on the phenyl ring rather than the furan ring, altering dipole moments and steric interactions. This positional isomerism may lead to differences in biological target binding .

- Synthetic Accessibility : The chloro-phenyl group could simplify synthesis via Suzuki coupling compared to chlorinated furan systems.

[5-(3-Chloro-2-methylphenyl)-2-furyl]methanol

Stability and Functional Group Reactivity

- Hydroxymethyl Group : All analogues share a hydroxymethyl group, which can undergo oxidation to carboxylic acids (e.g., benzyl alcohol → benzoic acid, as demonstrated in ). However, electron-withdrawing substituents (e.g., -Cl, -OCF₃) may slow oxidation rates .

- Chlorine Substituents : Chlorine on aromatic rings enhances resistance to enzymatic degradation but may increase toxicity risks.

Analytical and Spectrophotometric Considerations

- Spectrophotometric Detection : Similar to phenylephrine derivatives (–10), the hydroxymethyl group in the target compound could form stable azo dyes for quantification. However, furan rings may absorb at different wavelengths (e.g., ~510 nm for phenylephrine vs. ~270 nm for furans) .

Biological Activity

(3-Chloro-5-methylfuran-2-yl)(phenyl)methanol is an organic compound characterized by its unique structure, which includes a furan ring substituted with a chlorine atom and a methyl group, alongside a phenyl group attached to a methanol moiety. This structural configuration suggests potential biological activity , particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃ClO. The presence of both aromatic and heterocyclic components in its structure contributes to its chemical reactivity and biological interactions. The chlorine atom, in particular, may enhance the compound's reactivity, making it a candidate for further biological evaluation.

The biological activity of this compound is believed to involve its interaction with specific molecular targets and pathways. Preliminary studies indicate that this compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, which could lead to antimicrobial properties.

Biological Activities

Research has suggested that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Initial studies indicate potential antibacterial properties against common pathogens.

- Antioxidant Activity : Compounds with similar structures have shown antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Research Findings

A study evaluating the biological activities of related furan derivatives found that specific structural modifications could enhance their efficacy against bacteria. For example, derivatives with halogen substitutions demonstrated improved antimicrobial activities compared to their non-substituted counterparts .

Table 1: Biological Activity Summary of Related Compounds

Case Studies

- Antibacterial Evaluation : A study tested various furan derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that compounds with similar furan structures exhibited significant inhibitory effects on bacterial growth. The minimum inhibitory concentration (MIC) values were notably low for some derivatives, indicating strong antibacterial potential .

- Antioxidant Studies : Another research effort focused on evaluating the antioxidant properties of furan derivatives using DPPH and FRAP methods. The results indicated that while some compounds showed promising antioxidant activity, further investigation is needed to correlate these effects with phenolic content.

Q & A

Q. What are the recommended synthetic routes for (3-Chloro-5-methylfuran-2-yl)(phenyl)methanol, and what analytical techniques confirm its structure?

Methodological Answer: The synthesis of this compound can be approached via:

- Sigmatropic Rearrangement : A metal-free [3,3]-sigmatropic rearrangement strategy (as demonstrated for benzofuran derivatives) using ether substrates under thermal conditions (e.g., 120–150°C in THF or toluene) .

- Functional Group Manipulation : Introduction of the chloro and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation, followed by reduction of a ketone intermediate using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

Q. Structural Confirmation :

Q. How does the presence of chlorine and methyl substituents influence the compound's stability and reactivity?

Methodological Answer:

- Electronic Effects : The electron-withdrawing chloro group increases electrophilicity at the furan ring, enhancing susceptibility to nucleophilic attack. The methyl group provides steric hindrance, stabilizing the molecule against oxidation .

- Thermal Stability : Differential scanning calorimetry (DSC) studies on similar compounds show that methyl substitution reduces melting points (e.g., 145–147°C for 5-methyl-2-phenyl-3-furoic acid), while chloro groups improve thermal stability .

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activities of structurally similar furan methanol derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Compare bioactivity data across analogs with systematic substituent variations (e.g., replacing Cl with Br or adjusting methyl group positions). For example, [5-(3,4-Dichlorophenyl)furan-2-yl]methanol shows anticancer activity, while its 3-chloro analog exhibits anti-inflammatory properties .

- Dose-Response Curves : Use IC₅₀ values to normalize potency differences. For instance, in cytotoxicity assays, ensure consistent cell lines (e.g., HeLa vs. MCF-7) and exposure times .

Q. How can computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The chloro group may form halogen bonds with active-site residues, while the methanol group participates in hydrogen bonding .

- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to predict reactivity. For example, the HOMO-LUMO gap in similar compounds correlates with antioxidant capacity .

Case Study :

A DFT study on [5-(3-methylpyridin-2-yl)furan-2-yl]methanol revealed that electron-deficient furan rings enhance binding to kinase targets (e.g., EGFR), suggesting analogous behavior for the chloro-methyl derivative .

Key Notes for Experimental Design

- Contradictions in Synthesis : and highlight solvent-dependent yields in sigmatropic rearrangements. Optimize using THF over DCM for higher atom economy .

- Biological Assays : Prioritize analogs with para-substituted halogens for enhanced membrane permeability, as seen in [5-(3,4-Dichlorophenyl)furan-2-yl]methanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.